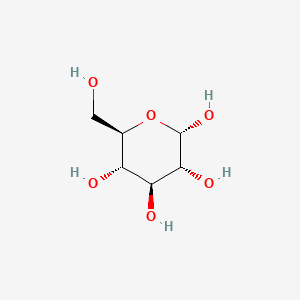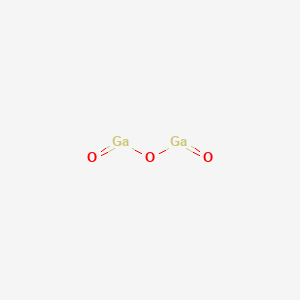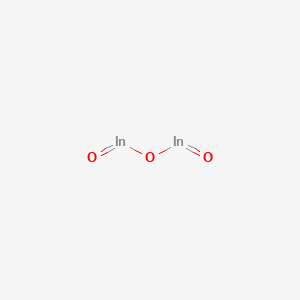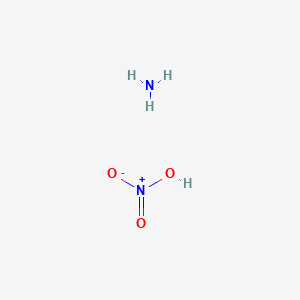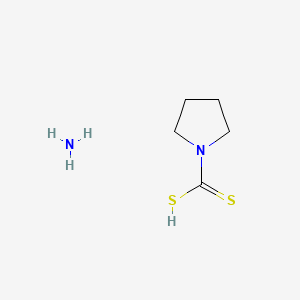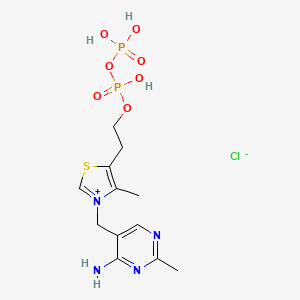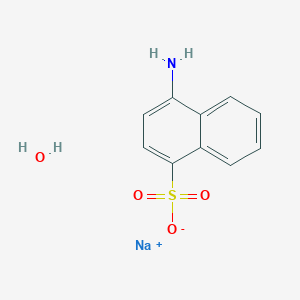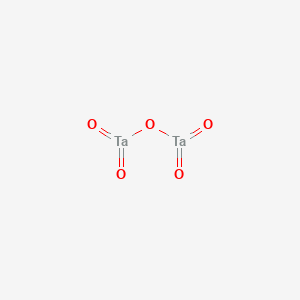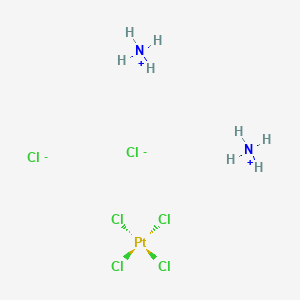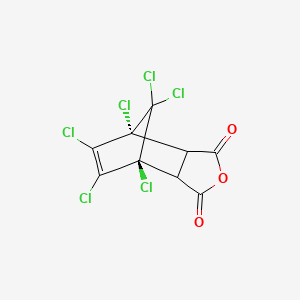
Chloroendic anhydride
描述
准备方法
Chloroendic anhydride is typically synthesized through a Diels-Alder reaction between maleic anhydride and hexachlorocyclopentadiene . The reaction is carried out at temperatures ranging from 150°C to 180°C for 2-5 hours . The process involves adding maleic anhydride to hexachlorocyclopentadiene in the presence of a diluting agent . This method yields high-quality this compound with a yield of up to 96% . Industrial production methods often involve similar reaction conditions but may include additional purification steps to ensure the high purity of the final product .
化学反应分析
Chloroendic anhydride undergoes several types of chemical reactions, including hydrolysis, nucleophilic acyl substitution, and esterification .
Hydrolysis: When exposed to water, this compound hydrolyzes to form chloroendic acid.
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as alcohols and amines, leading to the formation of esters and amides.
Esterification: This compound reacts with alcohols to form esters, which are commonly used in the production of flame-retardant resins.
科学研究应用
Chloroendic anhydride is widely used in scientific research and industrial applications due to its unique properties .
Chemistry: It is used as a reactive flame retardant in the synthesis of unsaturated polyester, polyurethane, and epoxy resins.
Biology and Medicine: While its primary applications are industrial, this compound’s derivatives are studied for their potential use in biomedical materials.
Industry: It is used in the production of epoxy resins, metal adhesive coatings, and UV-curable inks.
作用机制
The mechanism of action of chloroendic anhydride involves its ability to form stable, flame-retardant polymers . When incorporated into resins, it enhances their thermal stability and resistance to combustion . The compound’s chlorinated structure contributes to its effectiveness as a flame retardant by promoting the formation of a char layer that inhibits the spread of flames . Additionally, this compound can undergo nucleophilic attack on its carbonyl groups, leading to the formation of various derivatives .
相似化合物的比较
Chloroendic anhydride is often compared to other chlorinated anhydrides and acids, such as chloroendic acid . Both compounds share similar chemical structures and are used in the production of flame-retardant materials . this compound is preferred in applications requiring higher thermal stability and resistance to hydrolysis . Other similar compounds include hexachlorocyclopentadiene and maleic anhydride, which are used as precursors in the synthesis of this compound .
属性
IUPAC Name |
(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1?,2?,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJFXNAEMSXGL-SBUZQEQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12C(C(=O)OC1=O)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


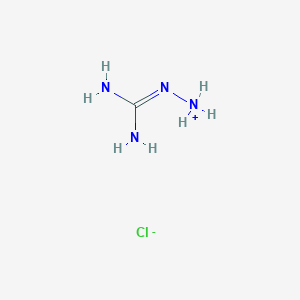
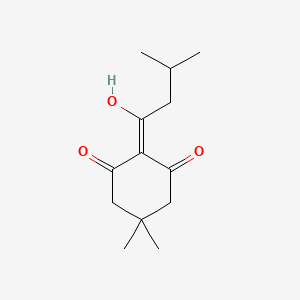
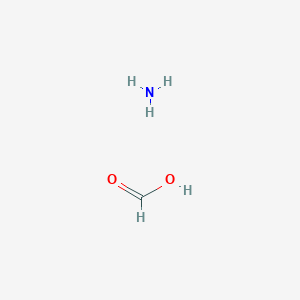
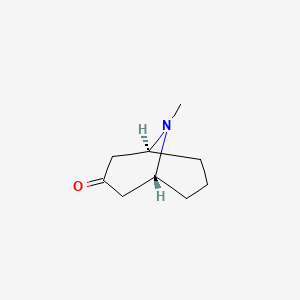
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)
